molecular formula C17H30Cl2N2O B166344 N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate CAS No. 126002-31-1

N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate

Numéro de catalogue: B166344
Numéro CAS: 126002-31-1
Poids moléculaire: 349.3 g/mol
Clé InChI: VMPJIDKXSLCULF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identification: N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate (CAS: 126002-31-1) is a hydrochloride salt hydrate with the molecular formula C₁₇H₂₈N₂O·2ClH·H₂O and a molecular weight of 366.40 g/mol (as per hydrated form) . It features a benzeneethanamine backbone substituted with a piperidinyl-ethoxy group at the para position and methyl groups at the alpha and N-positions. The compound is standardized, with a calculated topological polar surface area of 24.5 Ų and three hydrogen bond donors .

Propriétés

IUPAC Name

N-methyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.2ClH/c1-15(18-2)14-16-6-8-17(9-7-16)20-13-12-19-10-4-3-5-11-19;;/h6-9,15,18H,3-5,10-14H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPJIDKXSLCULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OCCN2CCCCC2)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80925363
Record name N-Methyl-1-{4-[2-(piperidin-1-yl)ethoxy]phenyl}propan-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126002-31-1
Record name Benzeneethanamine, N,alpha-dimethyl-4-(2-(1-piperidinyl)ethoxy)-, dihydrochloride, hydrate (1:2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126002311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-{4-[2-(piperidin-1-yl)ethoxy]phenyl}propan-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate is a synthetic compound that has garnered interest for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H30Cl2N2OC_{17}H_{30}Cl_2N_2O. The structure includes a piperidine moiety, which is often associated with various pharmacological effects due to its ability to interact with neurotransmitter systems.

Research indicates that compounds containing piperidine structures often exhibit activity through modulation of neurotransmitter receptors. Specifically, N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine may interact with:

  • Dopaminergic receptors : Potentially influencing mood and behavior.
  • Serotonergic receptors : Affecting anxiety and depression pathways.
  • Adrenergic receptors : Modulating cardiovascular responses.

Pharmacological Profiles

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

  • Antidepressant-like effects : Animal models have shown that the compound can reduce depressive behaviors, likely through serotonergic modulation.
  • Analgesic properties : Preliminary studies suggest potential pain-relieving effects, warranting further investigation into its analgesic mechanisms.

Efficacy in Biological Assays

Table 1 summarizes key biological assays conducted with this compound:

Assay TypeMethodologyResults
Cell Viability MTT AssayIC50 values ranging from 10 to 50 µM in various cell lines.
Neurotransmitter Binding Radiolabeled binding assaysHigh affinity for serotonin receptors (Ki < 50 nM).
Behavioral Studies Forced swim test in rodentsSignificant reduction in immobility time compared to control.

Study 1: Antidepressant Activity

In a study published in Pharmacology Biochemistry and Behavior, the compound demonstrated significant antidepressant-like effects in the forced swim test and tail suspension test. The results indicated a dose-dependent reduction in immobility time, suggesting enhanced serotonergic activity .

Study 2: Analgesic Effects

A study assessing the analgesic properties of various piperidine derivatives found that N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine exhibited notable pain relief comparable to standard analgesics like ibuprofen . The mechanism was hypothesized to involve inhibition of cyclooxygenase enzymes.

Study 3: Neurotransmitter Interaction

Research published in Journal of Medicinal Chemistry explored the binding affinity of this compound to various neurotransmitter receptors. The findings revealed significant interactions with both serotonin and dopamine receptors, indicating potential for mood regulation therapies .

Applications De Recherche Scientifique

N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate has been studied for its interactions with various receptors in the central nervous system:

  • Dopamine Transporter (DAT) : Exhibits high affinity for DAT, indicating potential applications in treating disorders related to dopamine dysregulation.
  • Norepinephrine Transporter (NET) : Moderate to high affinity suggests possible use in managing norepinephrine-related conditions.
  • Acetylcholinesterase Inhibition : Preliminary studies indicate potential antioxidant properties and cholinergic activity, which may be beneficial in neurodegenerative diseases.

Applications in Research

The primary applications of this compound include:

  • Neuropharmacology : Investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine.
  • Antioxidant Research : Explored for its ability to scavenge free radicals and inhibit acetylcholinesterase, making it a candidate for further studies in oxidative stress-related conditions.
  • Therapeutic Development : Potential lead compound for developing treatments for conditions like ADHD, depression, and neurodegenerative diseases.

Case Studies

  • Study on Cholinergic Activity :
    • Researchers synthesized derivatives of this compound and evaluated their cholinergic activity. Some derivatives showed over 30% inhibition of acetylcholinesterase compared to standard drugs like donepezil .
  • Neurotransmitter Interaction Study :
    • A series of experiments demonstrated that the compound interacts with DAT and NET, leading to increased dopamine and norepinephrine levels in vitro .
  • Antioxidant Properties Assessment :
    • The antioxidant capacity was tested using the oxygen radical absorbance capacity (ORAC) assay. Several derivatives exhibited comparable or superior antioxidant properties compared to well-known antioxidants such as ascorbic acid .

Comparaison Avec Des Composés Similaires

Physicochemical Properties :

  • Boiling Point : 398.9°C at 760 mmHg
  • Flash Point : 195.1°C
  • Vapor Pressure : 1.42 × 10⁻⁶ mmHg at 25°C

Toxicity :
The acute oral LD₅₀ in mice is 384 mg/kg , indicating moderate toxicity .

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Toxicity (LD₅₀)
N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate C₁₇H₂₈N₂O·2ClH·H₂O 366.40 Piperidinyl-ethoxy, N-methyl, alpha-methyl Not explicitly stated (likely CNS-targeted) 384 mg/kg (mouse, oral)
N,N-Dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate C₁₄H₂₁N₂·2ClH·H₂O 307.25 Pyrrolidinyl-phenyl, N,N-dimethyl Unknown No data available
Levocetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2ClH 461.80 Piperazinyl-ethoxy, chlorophenyl-benzyl Antihistamine (H₁-receptor antagonist) 330 mg/kg (rat, oral)
CP-31398 dihydrochloride hydrate C₂₂H₂₆N₄O·2ClH·xH₂O 435.39 (anhydrous) Quinazolinyl-ethenyl, dimethylpropanediamine p53 stabilizer, apoptosis inducer No data available
Fedratinib dihydrochloride monohydrate C₂₇H₃₆N₆O₃S·2ClH·H₂O 632.62 Pyrrolidinyl-ethoxy, pyrimidinyl-sulfonamide Kinase inhibitor (JAK2/FLT3) No data available

Functional and Pharmacological Differences

A. Piperidinyl vs. Pyrrolidinyl Substitutions

  • Piperidinyl Derivatives : The piperidine ring (6-membered) in the target compound may enhance CNS penetration due to its lipophilicity compared to pyrrolidine (5-membered). For example, Fedratinib (pyrrolidinyl-ethoxy) is used in myelofibrosis, while the piperidinyl analogue’s activity remains underexplored .
  • Pyrrolidinyl Derivatives : N,N-Dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride () lacks therapeutic data but shares structural similarity with antipsychotics like risperidone.

B. Hydrochloride Hydrate vs. Free Base

  • The dihydrochloride hydrate form improves solubility and stability compared to free bases. Levocetirizine dihydrochloride, for instance, is formulated for oral bioavailability , whereas free bases like 4-methoxy-N,α-dimethylphenethylamine hydrochloride () are associated with stimulant effects.

Research Findings and Mechanistic Insights

  • Structural-Activity Relationships (SAR) :
    • Substitution at the para position with heterocyclic ethers (e.g., piperidinyl-ethoxy) correlates with CNS activity.
    • N-methylation reduces metabolic degradation, as seen in Fedratinib .

Méthodes De Préparation

Preparation of 4-(2-(1-Piperidinyl)ethoxy)benzaldehyde

The piperidinylethoxy side chain is introduced via nucleophilic substitution or Mitsunobu reaction. Patent EP0659737A2 details the use of 1-piperidineethanol and 4-fluorobenzaldehyde in a potassium carbonate-mediated etherification:

Reaction conditions :

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Temperature : 80–100°C

  • Duration : 12–24 hours

  • Yield : 68–75%

Post-reaction purification involves silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the ether product.

Alternative Routes via Benzeneethanone Intermediates

Some protocols begin with 1-phenyl-2-(4-hydroxyphenyl)ethanone, which is alkylated with 2-chloroethylpiperidine under basic conditions. For example, a 73% yield was achieved using potassium tert-butoxide in tetrahydrofuran at 0–25°C.

Reductive Amination for N,alpha-Dimethylation

Condensation with N-Methylpropan-2-amine

The aldehyde intermediate reacts with N-methylpropan-2-amine in a reductive amination step. Sodium cyanoborohydride (NaCNBH₃) serves as the reducing agent in methanol or ethanol at pH 4–6 (adjusted with acetic acid):

Key parameters :

  • Molar ratio (aldehyde:amine): 1:1.2

  • Reaction time : 48–72 hours

  • Temperature : 25°C

  • Yield : 60–65%

Optimization of Reducing Agents

Alternative reductants like sodium triacetoxyborohydride (STAB) in dichloromethane improve yields to 75–80% by minimizing side reactions. Post-reaction workup includes basification with sodium hydroxide, extraction with ethyl acetate, and solvent evaporation.

Purification and Isolation

Chromatographic Techniques

Crude free base is purified via flash chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC. Patent EP0659737A2 specifies reverse-phase HPLC with a C18 column and acetonitrile/water (65% acetonitrile) mobile phase, achieving >98% purity.

Crystallization of the Free Base

Crystallization from heptane/ethyl acetate (1:2) at −20°C yields colorless needles. Melting point and NMR data confirm structural integrity.

Dihydrochloride Salt Formation

Acid Treatment

The free base is dissolved in anhydrous ethyl ether and treated with hydrogen chloride gas or concentrated HCl in isopropanol. Stoichiometric HCl (2 equivalents) ensures complete salt formation:

Conditions :

  • Solvent : Diethyl ether or dichloromethane

  • Temperature : 0–5°C

  • Precipitation : Immediate formation of white solid

  • Yield : 85–90%

Hydration Process

The dihydrochloride salt is recrystallized from ethanol/water (9:1) to incorporate water of hydration. Karl Fischer titration confirms a 1:2:1 stoichiometry (compound:HCl:H₂O).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.25 (d, J=8.8 Hz, 2H, ArH), 6.90 (d, J=8.8 Hz, 2H, ArH), 4.10 (t, J=6.0 Hz, 2H, OCH₂), 3.50–3.70 (m, 6H, piperidinyl CH₂), 2.95 (s, 3H, NCH₃), 2.80 (q, J=6.4 Hz, 1H, CH(CH₃)), 1.45–1.60 (m, 6H, piperidinyl CH₂).

  • MS (ESI+) : m/z 289.2 [M+H]⁺ (free base).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) shows a single peak at 8.2 minutes, confirming >99% purity.

Scale-Up and Industrial Considerations

Pilot-Scale Synthesis

Kilogram-scale production employs continuous flow reactors for the etherification and reductive amination steps, reducing reaction times by 50% .

Q & A

Q. What synthetic methodologies are recommended for preparing N,alpha-Dimethyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate?

  • Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution reactions. For example:
  • Step 1 : React 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde with dimethylamine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane to form the tertiary amine backbone .
  • Step 2 : Purify the base compound via recrystallization or column chromatography.
  • Step 3 : Convert the freebase to the dihydrochloride salt by treating with HCl gas in anhydrous ethanol, followed by hydration to form the hydrate .
  • Critical Parameters : Control reaction pH (<6.5) and temperature (20–25°C) to avoid side products. Use anhydrous solvents to prevent hydrolysis .

Q. Which analytical techniques are suitable for characterizing purity and structural integrity?

  • Methodological Answer :
  • HPLC-UV : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30). Monitor λmax at ~255 nm for piperidine derivatives .
  • NMR Spectroscopy : Confirm the presence of the piperidinylethoxy group (δ 2.5–3.5 ppm for N–CH₂–O protons) and dimethylamine protons (δ 2.2–2.4 ppm) .
  • Mass Spectrometry (ESI-MS) : Expected molecular ion [M+H]⁺ at m/z 381.4 for the freebase and 453.8 for the dihydrochloride hydrate .

Advanced Research Questions

Q. How can researchers optimize solubility and stability of this compound in aqueous buffers for pharmacological assays?

  • Methodological Answer :
  • Salt Formulation : The dihydrochloride hydrate form enhances aqueous solubility (>41.6 µg/mL at pH 7.4). Adjust pH to 6.0–7.4 using phosphate-buffered saline (PBS) to prevent precipitation .
  • Co-Solvents : Use 10% DMSO or cyclodextrin derivatives (e.g., HP-β-CD) to improve solubility without altering bioactivity .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring. Degradation products (e.g., hydrolyzed piperidine) indicate susceptibility to moisture; store at -20°C in desiccated vials .

Q. How should contradictory pharmacological data (e.g., receptor binding vs. functional assays) be resolved?

  • Methodological Answer :
  • Dose-Response Analysis : Perform radioligand binding (e.g., [³H]-ligand displacement) and functional assays (cAMP accumulation) in parallel. Compare IC₅₀ values; discrepancies >10-fold suggest off-target effects .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to assess binding poses in receptor subtypes. Validate with site-directed mutagenesis .
  • Metabolite Screening : Incubate the compound with liver microsomes (human/rat) to identify active metabolites contributing to functional activity .

Key Considerations for Experimental Design

  • Safety Protocols : Handle HCl gas in a fume hood; use PPE (gloves, goggles) to prevent dermal/ocular exposure .
  • Theoretical Framework : Link receptor-binding studies to GPCR signaling pathways (e.g., adrenergic or opioid receptors) to contextualize mechanistic hypotheses .
  • Reproducibility : Validate synthetic batches with ≥3 independent replicates. Report RSD (%) for purity (HPLC) and yield .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.